
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide, commonly known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties.
Mechanism of Action
The mechanism of action of DMXAA is not fully understood, but it is believed to work through the activation of the immune system. DMXAA stimulates the production of cytokines, which are proteins that play a role in the immune response. This leads to the recruitment of immune cells to the site of the tumor, resulting in tumor necrosis.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. It increases the production of cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). It also increases the permeability of blood vessels in tumors, which allows immune cells to enter and attack the tumor. DMXAA has been shown to have a short half-life in the body, with a rapid clearance rate.
Advantages and Limitations for Lab Experiments
One advantage of DMXAA for lab experiments is its ability to induce tumor necrosis in various types of cancer. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, DMXAA has a short half-life in the body, which can make dosing and administration challenging. It also has limited solubility in water, which can make it difficult to work with in the lab.
Future Directions
Future research on DMXAA could focus on improving its solubility in water and increasing its half-life in the body. There is also potential for the development of DMXAA analogs that could have improved anti-cancer properties. Another area of research could be the combination of DMXAA with other cancer treatments to enhance their effectiveness. Finally, research could focus on identifying biomarkers that could predict which patients would respond best to DMXAA treatment.
Synthesis Methods
DMXAA is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzylamine with 4-(dimethylamino)benzaldehyde, followed by the addition of morpholine and acetic anhydride. The final product is obtained through crystallization and purification processes.
Scientific Research Applications
DMXAA has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis in various types of cancer, including lung, breast, colon, and prostate cancer. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-18-5-4-6-19(15-18)16-23(27)24-17-22(26-11-13-28-14-12-26)20-7-9-21(10-8-20)25(2)3/h4-10,15,22H,11-14,16-17H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVNFBYTFXUSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

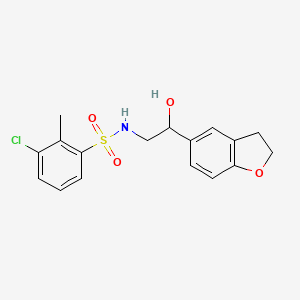
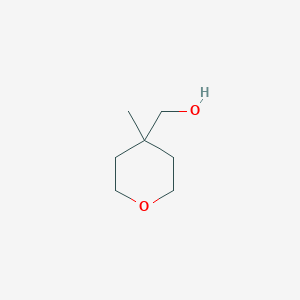
![2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2618689.png)
![6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide](/img/structure/B2618690.png)


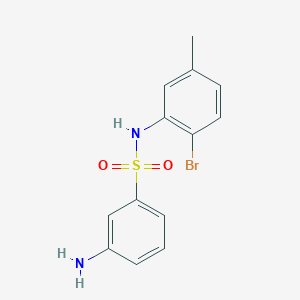
![N-allyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B2618696.png)
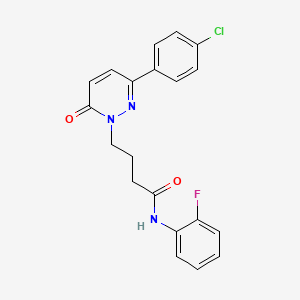
![N-(2,3-dichlorophenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2618700.png)


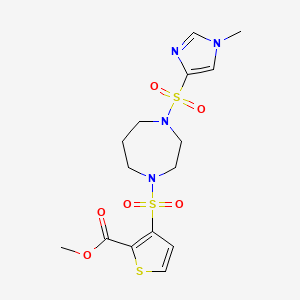
![2-(2,5-dimethylphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2618705.png)